

# A Comprehensive Technical Guide to 3-Cyanopropionaldehyde Diethyl Acetal

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## Compound of Interest

Compound Name: *4,4-Diethoxybutanenitrile*

Cat. No.: *B135761*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-cyanopropionaldehyde diethyl acetal, a versatile building block in organic synthesis. It covers its chemical identity, physical properties, a detailed experimental protocol for its preparation, and its application in the synthesis of polyamines, crucial molecules in cellular function and drug development.

## Core Data Presentation

### Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for 3-cyanopropionaldehyde diethyl acetal is provided in Table 1 for easy reference and cross-referencing in literature and databases.

Identifier Type	Value	Source
IUPAC Name	4,4-diethoxybutanenitrile	PubChem
Synonym	4,4-Diethoxybutyronitrile	Sigma-Aldrich[1]
3-Cyano propionaldehyde diethyl acetal	PubChem	
Butanenitrile, 4,4-diethoxy-	PubChem	
Propionaldehyde, 3-cyano-, diethyl acetal	PubChem	
CAS Number	18381-45-8	Sigma-Aldrich[1]
EC Number	242-263-6	PubChem
PubChem CID	87616	PubChem
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	PubChem
Molecular Weight	157.21 g/mol	PubChem
InChI Key	DRZCPHGVEATLFR-UHFFFAOYSA-N	PubChem
SMILES	CCOC(CCC#N)OCC	PubChem

## Physicochemical Properties

Key physicochemical properties of 3-cyanopropionaldehyde diethyl acetal are summarized in Table 2.

Property	Value	Source
Appearance	Liquid	Sigma-Aldrich
Boiling Point	104-106 °C at 10 mmHg	Sigma-Aldrich
Density	0.937 g/mL at 25 °C	Sigma-Aldrich
Refractive Index (n <sub>20</sub> /D)	1.419	Sigma-Aldrich

## Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of 3-cyanopropionaldehyde diethyl acetal is not readily found in the searched literature, a general and analogous procedure can be adapted from well-established methods for acetal synthesis, such as those published in *Organic Syntheses*. The following is a representative protocol based on the reaction of an aldehyde with an alcohol in the presence of an acid catalyst.

### Synthesis of 3-Cyanopropionaldehyde Diethyl Acetal

This procedure describes a plausible method for the synthesis of 3-cyanopropionaldehyde diethyl acetal from 3-cyanopropionaldehyde and ethanol.

#### Materials:

- 3-Cyanopropionaldehyde
- Ethanol (absolute)
- Triethyl orthoformate
- Ammonium chloride (or other suitable acid catalyst)
- Anhydrous sodium sulfate
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine

#### Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Separatory funnel
- Rotary evaporator
- Distillation apparatus

**Procedure:**

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopropionaldehyde (1.0 eq), absolute ethanol (3.0 eq), and triethyl orthoformate (1.2 eq).
- Catalyst Addition: Add a catalytic amount of ammonium chloride (e.g., 0.05 eq).
- Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Distillation: Purify the crude product by vacuum distillation to obtain 3-cyanopropionaldehyde diethyl acetal as a colorless liquid. The boiling point is reported to be 104-106 °C at 10 mmHg.

## Characterization

The structure and purity of the synthesized 3-cyanopropionaldehyde diethyl acetal can be confirmed by standard analytical techniques.

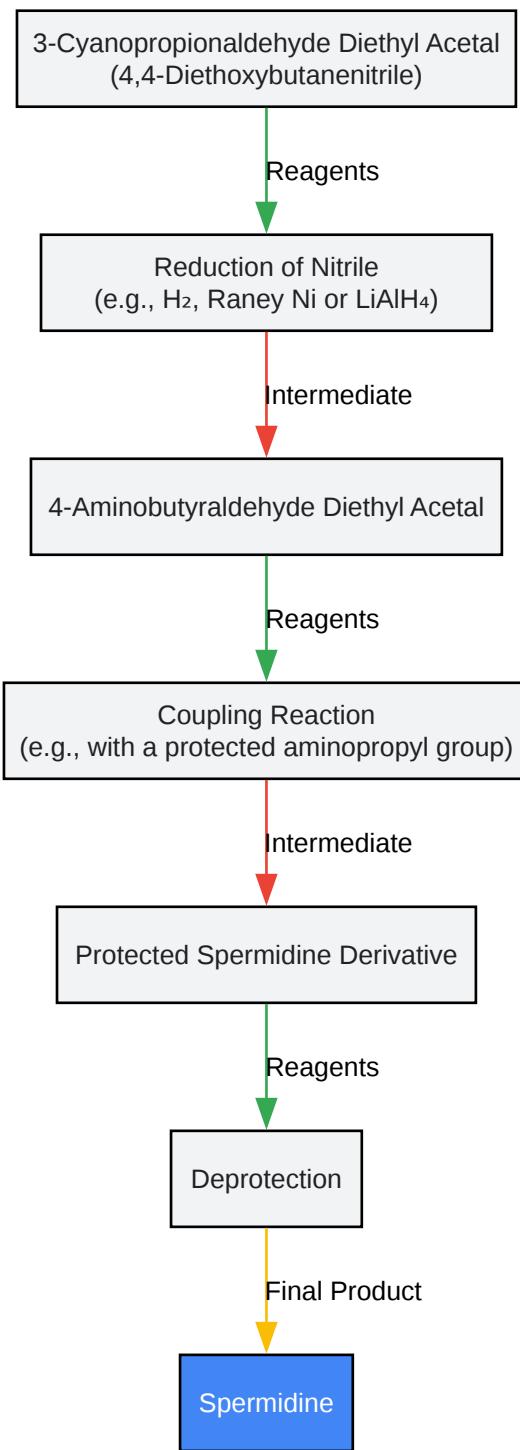
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a

triplet for the methine proton of the acetal, and multiplets for the methylene protons of the propyl chain.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the acetal carbon, and the carbons of the ethoxy and propyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile group ( $\text{C}\equiv\text{N}$ ) at approximately  $2240\text{ cm}^{-1}$ .

## Workflow Visualization

3-Cyanopropionaldehyde diethyl acetal is a valuable precursor in the synthesis of polyamines, such as spermidine. The following diagram illustrates a logical workflow for the synthesis of a spermidine derivative starting from 3-cyanopropionaldehyde diethyl acetal. This process involves the reduction of the nitrile group to a primary amine, followed by functionalization.



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Caption: Synthetic workflow for spermidine from 3-cyanopropionaldehyde diethyl acetal.

This technical guide provides a foundational understanding of 3-cyanopropionaldehyde diethyl acetal for professionals in research and drug development. The provided data and protocols

serve as a valuable resource for the synthesis and application of this important chemical intermediate.

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## References

- 1. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Cyanopropionaldehyde Diethyl Acetal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135761#synonyms-for-3-cyanopropionaldehyde-diethyl-acetal]

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